Alcaligin

Description

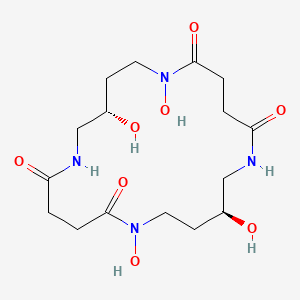

Structure

3D Structure

Properties

Molecular Formula |

C16H28N4O8 |

|---|---|

Molecular Weight |

404.42 g/mol |

IUPAC Name |

(8S,18S)-1,8,11,18-tetrahydroxy-1,6,11,16-tetrazacycloicosane-2,5,12,15-tetrone |

InChI |

InChI=1S/C16H28N4O8/c21-11-6-8-20(28)16(26)4-2-14(24)18-10-12(22)5-7-19(27)15(25)3-1-13(23)17-9-11/h11-12,21-22,27-28H,1-10H2,(H,17,23)(H,18,24)/t11-,12-/m0/s1 |

InChI Key |

OZZLZFXDNDCIOU-RYUDHWBXSA-N |

Isomeric SMILES |

C1CN(C(=O)CCC(=O)NC[C@H](CCN(C(=O)CCC(=O)NC[C@H]1O)O)O)O |

Canonical SMILES |

C1CN(C(=O)CCC(=O)NCC(CCN(C(=O)CCC(=O)NCC1O)O)O)O |

Synonyms |

alcaligin |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of Alcaligin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Alcaligin is a macrocyclic dihydroxamate siderophore, a class of high-affinity iron-chelating compounds produced by various bacteria, including the human pathogen Bordetella pertussis, the causative agent of whooping cough.[1] Its primary biological function is to sequester ferric iron (Fe³⁺) from the host environment, a crucial process for bacterial survival and virulence. This document provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, the experimental protocols for its study, and the genetic pathways governing its biosynthesis and regulation.

Chemical Structure and Properties

This compound is a 20-membered, C₂ symmetrical macrocycle.[2] Its structure is formally described as 1,8,11,18-tetrahydroxy-1,6,11,16-tetrazacycloicosane-2,5,12,15-tetrone. The molecule is synthesized from two molecules of N-hydroxy-N-succinyl-cadaverine, which are cyclized in a head-to-tail fashion. This preorganized ring structure places the hydroxamate groups in an optimal position for metal chelation, contributing to the high stability of its ferric complex.[2][3]

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These constants are critical for understanding its behavior in biological systems and for the development of potential therapeutic agents that might interfere with its function.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₈N₄O₈ | [4] |

| Molecular Weight | 404.42 g/mol | [4] |

| IUPAC Name | 1,8,11,18-tetrahydroxy-1,6,11,16-tetrazacycloicosane-2,5,12,15-tetrone | [4] |

| CAS Number | 117959-43-0 | [4] |

| Protonation Constants | log Kₐ₁ = 9.42, log Kₐ₂ = 8.61 | [3] |

| Fe(III) Complex Stoichiometry | Forms FeL⁺ and Fe₂L₃ complexes | [3] |

| Fe(III) Formation Constants | log KML = 23.5, log KM₂L₃ = 17.7 | [3] |

| Overall Fe₂L₃ Formation Constant | log β₂₃₀ = 64.7 | [3] |

| Fe(III) Binding Stability Constant | 10³⁷ M⁻¹ at physiological pH | [5][6] |

Experimental Methodologies

The study of this compound involves several key experimental procedures, from its production and isolation to its structural verification and quantification.

Siderophore Production and Isolation

-

Bacterial Culture : Bordetella pertussis or Bordetella bronchiseptica is cultured in a defined, iron-depleted medium.[1][4] Iron starvation is essential to induce the expression of the this compound biosynthesis genes.

-

Supernatant Collection : After a suitable incubation period (e.g., 24-48 hours), the bacterial culture is centrifuged to pellet the cells. The resulting cell-free supernatant, which contains the secreted this compound, is collected.

-

Purification via Resin Chromatography : The supernatant is concentrated and subjected to chromatography using a polystyrene resin such as Amberlite XAD.[6] The resin is first washed with water to remove unbound components. This compound is then eluted from the column using a solvent such as 50% methanol.[6] Fractions are collected and tested for siderophore activity.

Structural Elucidation

The identity and structure of the purified compound are confirmed using modern analytical techniques.

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the precise molecular weight of the purified siderophore, which should correspond to that of this compound (404.42 Da).[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton (¹H) NMR spectroscopy is employed to elucidate the detailed chemical structure.[7][8] The resulting spectrum provides information on the chemical environment of each proton, allowing for confirmation of the macrocyclic dihydroxamate structure of this compound.

Quantification using Chrome Azurol S (CAS) Assay

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores.[2][9]

-

Principle : The assay solution contains a ternary complex of Fe³⁺, the dye Chrome Azurol S, and a detergent. This complex is blue.

-

Procedure : When a siderophore-containing sample is added, the siderophore, having a higher affinity for iron, removes the Fe³⁺ from the dye complex.

-

Detection : The release of the free dye results in a color change from blue to orange/yellow.[2][9]

-

Quantification : The change in absorbance, measured spectrophotometrically at 630 nm, is proportional to the amount of siderophore in the sample.[9]

Biosynthesis and Regulatory Pathway

The production of this compound in Bordetella is a tightly regulated process encoded by the this compound siderophore gene cluster. This system ensures that the bacterium produces this iron scavenger only when iron is scarce, thus conserving energy and resources.

Genetic Organization

The this compound system is primarily encoded by the alc gene cluster, which includes genes for biosynthesis (alcA, alcB, alcC), export (alcS), regulation (alcR), and uptake of the iron-bound form (fauA).[6][10][11][12]

Regulatory Logic

The regulation of the this compound system is a classic example of bacterial gene control in response to environmental cues. It involves both negative and positive regulation.

-

Negative Regulation (Iron Repression) : In iron-replete conditions, the global ferric uptake regulator (Fur) protein binds to iron and acts as a repressor, blocking the transcription of the alc genes.

-

Positive Regulation (Induction) : Under iron-starvation conditions, the Fur repressor is inactive. This allows for the basal transcription of the alcR gene, which encodes an AraC-like positive transcriptional regulator. The AlcR protein, in turn, requires this compound itself as a co-inducer to fully activate the transcription of the biosynthesis and transport genes (alcABC, alcS, and fauA).[13] This creates a positive feedback loop where the presence of this compound signals the need for more this compound production.

The following diagrams illustrate the experimental workflow for this compound analysis and the genetic regulatory circuit controlling its production.

References

- 1. Growth and siderophore production by Bordetella pertussis under iron-restricted conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Siderophore production and membrane alterations by Bordetella pertussis in response to iron starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of this compound Siderophore Utilization on In Vivo Growth of Bordetella pertussis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of this compound as the siderophore produced by Bordetella pertussis and B. bronchiseptica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of this compound as the siderophore produced by Bordetella pertussis and B. bronchiseptica - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Qualitative and Quantitative Analysis of Siderophore Production from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Siderophore production and membrane alterations by Bordetella pertussis in response to iron starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alcaligin Siderophore: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alcaligin is a dihydroxamate siderophore of significant interest due to its crucial role in the iron acquisition mechanisms of several pathogenic bacteria, notably species of Bordetella and Alcaligenes. First discovered in Alcaligenes denitrificans, it was later identified as the primary siderophore produced by Bordetella pertussis and Bordetella bronchiseptica, the causative agents of whooping cough and kennel cough, respectively. This technical guide provides an in-depth exploration of the discovery, history, biosynthesis, and regulation of this compound, intended for researchers and professionals in the fields of microbiology, infectious diseases, and drug development. The guide includes detailed experimental protocols, quantitative data, and visualizations of the key biological pathways to facilitate a comprehensive understanding of this important secondary metabolite.

Discovery and History

The story of this compound begins with its initial isolation and structural elucidation from the bacterium Alcaligenes denitrificans subsp. xylosoxydans by Nishio and colleagues in 1988.[1] A significant breakthrough in understanding bacterial iron acquisition came in 1995 when Moore, Foster, and their collaborators demonstrated that the siderophore produced by iron-starved Bordetella pertussis and Bordetella bronchiseptica was identical to this compound.[2][3][4] This discovery linked the iron uptake systems of these important pathogens to a previously characterized molecule and opened new avenues for research into their virulence mechanisms.

Physicochemical Properties and Structure

This compound is a macrocyclic dihydroxamate siderophore. Its structure is characterized by a 16-membered ring composed of two molecules of N-hydroxy-putrescine and two molecules of succinic acid linked by ester and amide bonds. This unique structure confers a high affinity and specificity for ferric iron (Fe³⁺).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂N₄O₆ | |

| Molecular Weight | 342.35 g/mol | |

| Ferric-Alcaligin Complex Stability Constant | 10³⁷ M⁻¹ | [3] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a dedicated set of genes organized in an operon. The primary precursors for this compound synthesis are putrescine and succinic acid.

Genetic Locus

The genes responsible for this compound biosynthesis are clustered in the alc operon. This operon includes the biosynthetic genes alcA, alcB, and alcC, as well as alcD and alcE, whose precise functions are still under investigation but are believed to be involved in the biosynthetic pathway.[5][6][7][8][9][10][11] Additionally, the odc gene, which encodes ornithine decarboxylase, is crucial for the production of putrescine, a key building block of this compound.[2][12][13]

Biosynthetic Pathway

The precise enzymatic steps and intermediates in the conversion of putrescine and succinic acid to this compound are not fully elucidated. However, a putative pathway has been proposed based on the functions of homologous enzymes.

-

Step 1: Putrescine Synthesis: The amino acid ornithine is decarboxylated by ornithine decarboxylase (Odc) to produce putrescine.[2][12][13]

-

Step 2: Hydroxylation and Acylation: The subsequent steps are thought to involve the hydroxylation of putrescine and its acylation with succinic acid, catalyzed by the products of the alcA, alcB, and alcC genes. AlcB shares homology with aerobactin (B1664392) biosynthesis enzyme IucB, and AlcC is similar to IucC, a putative synthetase.[4][8]

-

Step 3: Cyclization: The final step is the cyclization of two acylated N-hydroxy-putrescine units to form the macrocyclic structure of this compound.

Regulation of this compound Synthesis

The production of this compound is tightly regulated in response to iron availability, ensuring that the bacterium only expends energy on siderophore synthesis when iron is scarce. This regulation occurs at the transcriptional level and involves both a negative and a positive regulatory mechanism.

Negative Regulation by Fur

Under iron-replete conditions, the Ferric Uptake Regulator (Fur) protein binds to Fe²⁺ and acts as a repressor. The Fur-Fe²⁺ complex binds to a specific DNA sequence, known as the "Fur box," located in the promoter region of the alc operon, thereby blocking transcription of the this compound biosynthesis genes.[14]

Positive Regulation by AlcR

Under iron-limiting conditions, the repression by Fur is lifted. Full activation of the alc operon then requires the positive regulator AlcR, an AraC-type transcriptional activator.[7] Interestingly, this compound itself acts as an inducer for AlcR-mediated activation, creating a positive feedback loop.[15] This ensures a rapid and robust production of this compound when iron is scarce and the siderophore is needed.

Mechanism of Action: Iron Transport

Once secreted, this compound chelates ferric iron in the extracellular environment. The resulting ferric-alcaligin complex is then recognized by a specific outer membrane receptor, FauA, a TonB-dependent transporter.[16] The FauA receptor facilitates the transport of the ferric-alcaligin complex across the outer membrane into the periplasm. Subsequent transport into the cytoplasm and the release of iron for cellular use involve additional components of the iron transport machinery.

Quantitative Data

Table 2: this compound Production in Bordetella bronchiseptica

| Strain | Condition | This compound Concentration (µM) | Reference |

| RB50 (Wild-type) | Iron-starved, Bvg⁺ phase | ~150 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Siderophore Detection: Chrome Azurol S (CAS) Assay

The CAS assay is a universal colorimetric method for detecting siderophores.

Principle: The assay is based on the competition for iron between the siderophore and the strong iron chelator, Chrome Azurol S. In the absence of siderophores, the CAS-iron complex is blue. When a siderophore is present, it removes the iron from the CAS complex, causing a color change to orange/yellow.

Protocol:

-

Preparation of CAS shuttle solution:

-

Dissolve 60.5 mg of CAS in 50 ml of deionized water.

-

Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water.

-

Mix the CAS and HDTMA solutions.

-

Slowly add 10 ml of an iron(III) chloride solution (1 mM FeCl₃ in 10 mM HCl) while stirring. The solution will turn dark blue.

-

Autoclave the shuttle solution and store it in the dark.

-

-

Assay Procedure (Liquid Culture Supernatant):

-

Grow bacteria in iron-deficient medium.

-

Centrifuge the culture to pellet the cells and collect the supernatant.

-

In a microplate well or cuvette, mix 100 µl of the culture supernatant with 100 µl of the CAS shuttle solution.

-

Incubate at room temperature for 20-30 minutes.

-

Measure the absorbance at 630 nm. A decrease in absorbance compared to a control (sterile medium) indicates the presence of siderophores.

-

Purification of this compound

Principle: this compound can be purified from culture supernatants using a combination of solvent extraction and chromatographic techniques.

Protocol:

-

Culture and Extraction:

-

Grow Bordetella or Alcaligenes species in a large volume of iron-deficient medium.

-

Centrifuge the culture to remove cells.

-

Acidify the supernatant to pH 2.0 with HCl.

-

Extract the supernatant twice with an equal volume of benzyl (B1604629) alcohol.

-

Pool the organic phases and back-extract the this compound into a small volume of deionized water.

-

-

Chromatography:

-

Further purify the aqueous extract by column chromatography on a non-polar resin such as Amberlite XAD-4.

-

Elute the bound this compound with a methanol (B129727) gradient.

-

Monitor fractions for siderophore activity using the CAS assay.

-

Pool active fractions and lyophilize to obtain purified this compound.

-

Gene Expression Analysis: Quantitative RT-PCR of alcA

Principle: Quantitative reverse transcription PCR (qRT-PCR) can be used to measure the transcript levels of this compound biosynthesis genes, such as alcA, under different iron conditions.

Protocol:

-

RNA Extraction:

-

Grow bacteria in iron-replete and iron-depleted media.

-

Harvest cells in the mid-logarithmic phase of growth.

-

Extract total RNA using a commercial RNA extraction kit, including a DNase treatment step to remove contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the total RNA using a reverse transcriptase kit with random primers or gene-specific primers for alcA.

-

-

qPCR:

-

Perform qPCR using primers specific for the alcA gene and a housekeeping gene (e.g., recA) for normalization.

-

Use a fluorescent dye such as SYBR Green or a specific probe for detection.

-

The relative expression of alcA can be calculated using the ΔΔCt method, comparing the expression in iron-depleted versus iron-replete conditions.

-

Iron Uptake Assay using ⁵⁵Fe

Principle: This assay measures the ability of bacteria to take up iron chelated by this compound using the radioisotope ⁵⁵Fe.

Protocol:

-

Preparation of ⁵⁵Fe-Alcaligin:

-

Mix a solution of purified this compound with ⁵⁵FeCl₃ in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Allow the complex to form by incubating at room temperature.

-

-

Uptake Assay:

-

Grow bacteria to the mid-logarithmic phase in iron-deficient medium.

-

Wash and resuspend the cells in a minimal medium lacking iron.

-

Initiate the uptake by adding the ⁵⁵Fe-alcaligin complex to the cell suspension.

-

At various time points, take aliquots of the cell suspension and filter them through a 0.45 µm filter to separate the cells from the medium.

-

Wash the filters with a wash buffer to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter. The amount of radioactivity is proportional to the amount of iron taken up by the cells.

-

Conclusion and Future Directions

This compound remains a fascinating and important siderophore, central to the virulence of several key bacterial pathogens. While significant progress has been made in understanding its genetics, regulation, and role in iron acquisition, further research is needed to fully elucidate the enzymatic intricacies of its biosynthesis. A detailed understanding of the this compound pathway could pave the way for the development of novel antimicrobial strategies targeting this essential virulence factor. Such strategies might include the design of inhibitors for the biosynthetic enzymes or the use of this compound as a "Trojan horse" to deliver antimicrobial agents into the bacterial cell. The information and protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge of this critical aspect of bacterial pathogenesis.

References

- 1. Identification of Siderophore Biosynthesis Genes Essential for Growth of Aeromonas salmonicida under Iron Limitation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of this compound as the siderophore produced by Bordetella pertussis and B. bronchiseptica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of this compound as the siderophore produced by Bordetella pertussis and B. bronchiseptica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of the alcABC operon encoding this compound biosynthesis enzymes in Bordetella bronchiseptica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and characterization of iron-regulated Bordetella pertussis this compound siderophore biosynthesis genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conditional growth defect of Bordetella pertussis and Bordetella bronchiseptica ferric uptake regulator (fur) mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bordetella AlcS Transporter Functions in this compound Siderophore Export and Is Central to Inducer Sensing in Positive Regulation of this compound System Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bvg Repression of this compound synthesis in Bordetella bronchiseptica is associated with phylogenetic lineage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transcriptional Analysis of the Bordetella this compound Siderophore Biosynthesis Operon - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transcriptional analysis of the Bordetella this compound siderophore biosynthesis operon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound siderophore production by Bordetella bronchiseptica strain RB50 is not repressed by the BvgAS virulence control system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The ornithine decarboxylase gene odc is required for this compound siderophore biosynthesis in Bordetella spp.: putrescine is a precursor of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Siderophore Production by Bordetella bronchiseptica Strain RB50 Is Not Repressed by the BvgAS Virulence Control System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Transcriptional activation of Bordetella this compound siderophore genes requires the AlcR regulator with this compound as inducer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification and occurrence of the hydroxamate siderophores aerobactin, putrebactin, avaroferrin and ochrobactin C as virulence factors from entomopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Alcaligin Biosynthesis Pathway in Bordetella pertussis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron is an essential nutrient for virtually all living organisms, playing a critical role in numerous metabolic processes. For pathogenic bacteria such as Bordetella pertussis, the causative agent of whooping cough, the acquisition of iron from the host environment is a crucial determinant of virulence. To overcome the host's iron-withholding defense mechanisms, B. pertussis employs a sophisticated iron acquisition system centered around the production and utilization of a siderophore known as alcaligin. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, its genetic organization, regulation, and the experimental methodologies used to elucidate its function. A thorough understanding of this pathway is paramount for the development of novel therapeutic strategies targeting the iron-dependent survival of B. pertussis.

Introduction to this compound and its Role in Bordetella pertussis Pathogenesis

This compound is a macrocyclic dihydroxamate siderophore produced by Bordetella species in response to iron limitation.[1][2] Its primary function is to chelate ferric iron (Fe³⁺) with high affinity, making it available for uptake by the bacterium.[3] The ability to produce and utilize this compound is critical for the in vivo growth and survival of B. pertussis, particularly during the early stages of infection when the bacterium is colonizing the respiratory mucosa.[4][5] Mutants deficient in this compound biosynthesis or uptake are attenuated in animal models of infection, highlighting the pathway as a potential target for antimicrobial drug development.[6]

Genetic Organization of the this compound Biosynthesis Locus

The genes required for this compound biosynthesis, regulation, and transport are clustered in a single locus on the B. pertussis chromosome.[6] This cluster, often referred to as the alc locus, is organized as a polycistronic operon, with the core biosynthesis genes being alcA, alcB, and alcC.[1][7] Downstream of these are additional genes, including alcD and alcE, and the regulatory gene alcR.[8][9] The gene odc, which encodes ornithine decarboxylase responsible for producing the precursor putrescine, is located elsewhere on the chromosome. The transporter for this compound, AlcS, is also encoded within this cluster, as is the ferric this compound receptor, FauA.[6][10]

Table 1: Genes Involved in this compound Biosynthesis and Transport

| Gene | Encoded Protein | Putative Function |

| Biosynthesis | ||

| odc | Ornithine decarboxylase | Catalyzes the conversion of ornithine to putrescine, the initial precursor for this compound biosynthesis. |

| alcA | AlcA | Putative N-hydroxylase, involved in the modification of putrescine. |

| alcB | AlcB | Putative acyltransferase, involved in the addition of acyl groups. |

| alcC | AlcC | Putative N-acetyltransferase or condensing enzyme. |

| alcD | AlcD | Function not fully characterized, but located within the alc operon.[8][9] |

| alcE | AlcE | Putative iron-sulfur protein, potentially involved in electron transfer reactions.[8][9] |

| Regulation | ||

| fur | Ferric uptake regulator | A global iron-dependent repressor that binds to the alc promoter region in the presence of iron, preventing transcription.[1] |

| alcR | AlcR | An AraC-type transcriptional activator that, in the presence of this compound, enhances the expression of the alc operon.[8][9] |

| Transport | ||

| alcS | AlcS | A membrane efflux pump of the major facilitator superfamily (MFS) responsible for exporting this compound from the cytoplasm. |

| fauA | FauA | A TonB-dependent outer membrane receptor that binds and transports ferric this compound into the periplasm.[6][10] |

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step enzymatic process that begins with the decarboxylation of ornithine to produce putrescine. While the precise biochemical functions of all the Alc proteins are yet to be fully elucidated, a putative pathway has been proposed based on homology to other siderophore biosynthesis systems.

Regulation of this compound Biosynthesis

The expression of the this compound biosynthesis genes is tightly regulated to ensure that the siderophore is only produced under conditions of iron starvation, thereby conserving cellular resources and preventing the toxic effects of iron overload. This regulation occurs at the transcriptional level and involves both negative and positive control mechanisms.

Negative Regulation by Fur

Under iron-replete conditions, the global ferric uptake regulator (Fur) protein, complexed with Fe²⁺, binds to a specific sequence in the promoter region of the alc operon, known as the "Fur box".[1][11] This binding physically blocks the access of RNA polymerase to the promoter, thereby repressing the transcription of the alc genes.[11] When intracellular iron levels are low, Fe²⁺ dissociates from Fur, causing a conformational change in the repressor that prevents it from binding to the DNA and thus allowing for the initiation of transcription.

Positive Regulation by AlcR

In addition to the negative regulation by Fur, the alc operon is also subject to positive regulation by the AraC-type transcriptional activator, AlcR.[8][9] The expression of alcR itself is repressed by Fur. Under iron-limiting conditions, AlcR is expressed and is then activated by binding to its co-inducer, this compound. The AlcR-alcaligin complex then binds to a site upstream of the alc promoter, enhancing the recruitment of RNA polymerase and leading to a high level of transcription of the this compound biosynthesis and transport genes. This positive feedback loop ensures a rapid and robust response to iron starvation.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has been made possible through a variety of molecular and biochemical techniques. Below are generalized protocols for key experiments.

Construction of Gene Deletion Mutants

The creation of knockout mutants is essential for determining the function of specific genes in the this compound biosynthesis pathway. Allelic exchange is a common method used in Bordetella pertussis.

Workflow:

Detailed Steps:

-

Amplify Flanking Regions: Using polymerase chain reaction (PCR), amplify approximately 500-1000 base pairs of the DNA sequences immediately upstream and downstream of the target gene.

-

Construct Suicide Vector: Clone the amplified flanking regions into a suicide vector that cannot replicate in B. pertussis. This vector should also contain a selectable marker (e.g., a kanamycin (B1662678) resistance gene) between the two flanking regions and a counter-selectable marker (e.g., sacB, which confers sucrose (B13894) sensitivity).

-

Conjugation: Introduce the constructed plasmid into a suitable E. coli donor strain and then transfer it to B. pertussis via biparental or triparental mating.

-

Select for Single Crossovers: Plate the conjugation mixture on a medium containing an antibiotic to which the suicide vector confers resistance and an antibiotic to select against the E. coli donor. This selects for B. pertussis cells in which the plasmid has integrated into the chromosome via homologous recombination at one of the flanking regions.

-

Select for Double Crossovers: Culture the single-crossover integrants in a non-selective medium and then plate them on a medium containing sucrose. This selects for cells that have undergone a second recombination event, leading to the excision of the vector backbone and the sacB gene.

-

Screening: Screen the sucrose-resistant colonies by PCR using primers that anneal outside the flanking regions to identify clones that have the desired gene deletion. Confirm the deletion by DNA sequencing.

Siderophore Production Assay (CAS Assay)

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores.

Principle: The assay is based on the high affinity of siderophores for iron. The CAS dye forms a blue-colored complex with Fe³⁺ and a detergent (hexadecyltrimethylammonium bromide, HDTMA). In the presence of a siderophore, the iron is removed from the CAS-HDTMA complex, resulting in a color change from blue to orange/yellow.

Protocol:

-

Prepare CAS Agar (B569324) Plates: Prepare an appropriate growth medium for B. pertussis (e.g., Stainer-Scholte medium) and autoclave. Separately, prepare the CAS assay solution and autoclave. Cool both solutions to approximately 50°C and then mix them. Pour the mixture into petri dishes and allow them to solidify.

-

Inoculate Bacteria: Spot or streak the B. pertussis strains to be tested (wild-type and mutants) onto the CAS agar plates.

-

Incubation: Incubate the plates under iron-limiting conditions at 37°C for 2-4 days.

-

Observation: Observe the plates for the formation of an orange or yellow halo around the bacterial growth, which indicates the production of siderophores. The diameter of the halo can be used as a semi-quantitative measure of siderophore production.

Gene Expression Analysis using lacZ Fusions

To study the regulation of the alc operon, transcriptional fusions to a reporter gene like lacZ (encoding β-galactosidase) can be constructed.

Protocol:

-

Construct Reporter Plasmid: Clone the promoter region of the alc operon upstream of a promoterless lacZ gene in a suitable vector. This vector could be a suicide vector for chromosomal integration or a replicative plasmid.

-

Introduce into B. pertussis: Transfer the reporter plasmid into the desired B. pertussis strains (e.g., wild-type, fur mutant, alcR mutant).

-

Culture under Different Conditions: Grow the B. pertussis strains containing the reporter fusion in iron-replete and iron-depleted media.

-

β-Galactosidase Assay: Harvest the cells, lyse them to release the intracellular contents, and measure the β-galactosidase activity using a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG), which is cleaved by β-galactosidase to produce a yellow-colored product (o-nitrophenol) that can be quantified spectrophotometrically. The level of β-galactosidase activity is proportional to the transcriptional activity of the alc promoter.

Conclusion and Future Directions

The this compound biosynthesis pathway is a critical virulence determinant for Bordetella pertussis, enabling the bacterium to acquire essential iron from its host. The genetic and regulatory mechanisms of this pathway have been extensively studied, revealing a sophisticated system that is finely tuned to the iron availability in the environment. The detailed understanding of this pathway, from the genes and enzymes involved to its intricate regulation, provides a solid foundation for the development of novel anti-infective agents. Future research should focus on the detailed biochemical characterization of the Alc enzymes to identify specific inhibitors, and on further elucidating the role of this compound in the complex host-pathogen interaction. Such efforts will be instrumental in the design of new strategies to combat whooping cough and other bacterial infections.

References

- 1. Transcriptional analysis of the Bordetella this compound siderophore biosynthesis operon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of this compound as the siderophore produced by Bordetella pertussis and B. bronchiseptica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bordetella pertussis adenylate cyclase. Identification of multiple forms of the enzyme by antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transcriptional Profiling of the Iron Starvation Response in Bordetella pertussis Provides New Insights into Siderophore Utilization and Virulence Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential expression of Bordetella pertussis iron transport system genes during infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of this compound Siderophore Utilization on In Vivo Growth of Bordetella pertussis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcriptional Analysis of the Bordetella this compound Siderophore Biosynthesis Operon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of AlcR, an AraC-type regulator of this compound siderophore synthesis in Bordetella bronchiseptica and Bordetella pertussis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of AlcR, an AraC-Type Regulator of this compound Siderophore Synthesis in Bordetella bronchiseptica and Bordetella pertussis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification and characterization of iron-regulated Bordetella pertussis this compound siderophore biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genetic Architecture of the Alcaligin Operon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic organization of the alcaligin operon in Bordetella species, crucial pathogens responsible for respiratory diseases in mammals. Understanding this system, which is central to the bacteria's iron acquisition strategy, offers potential targets for novel therapeutic interventions. This document details the genetic components, regulatory networks, and experimental methodologies used to elucidate the structure and function of this vital siderophore system.

Genetic Organization of the this compound Gene Cluster

The this compound siderophore system is encoded by a conserved gene cluster in Bordetella pertussis and Bordetella bronchiseptica. This cluster contains genes responsible for the biosynthesis of the siderophore this compound, its transport across the bacterial membranes, and the regulation of its own expression. The core of this system is organized into a primary operon, with associated regulatory and transport genes located in close proximity.

The main biosynthetic genes, alcA, alcB, and alcC, are co-transcribed as a single polycistronic mRNA molecule.[1][2][3] This transcription is initiated from an iron-regulated promoter located upstream of alcA.[1][2][4] Downstream of the alcABC cassette, and transcribed in the same direction, are two additional open reading frames, alcD and alcE, followed by the regulatory gene alcR.[5][6] The gene alcS, encoding an efflux pump for this compound, is situated between alcR and fauA, the gene for the ferric this compound outer membrane receptor.[7] The entire gene cluster, including the biosynthesis, transport, and regulatory genes, is often referred to as the this compound system.[8]

A visual representation of the genetic organization of the this compound operon is provided below.

Gene Functions and Characteristics

The genes within the this compound cluster have distinct roles in the production, transport, and regulation of this siderophore system. The functions of the key genes are summarized in the table below.

| Gene | Encoded Protein | Function | Notes |

| Biosynthesis | |||

| alcA | AlcA | Siderophore biosynthesis enzyme | Shows sequence similarity to other siderophore biosynthesis enzymes.[3][4] |

| alcB | AlcB | Siderophore biosynthesis enzyme | Homologous to aerobactin (B1664392) biosynthesis enzyme IucB.[3] |

| alcC | AlcC | Siderophore biosynthesis enzyme | Homologous to aerobactin synthetase IucC.[3][9] |

| alcD | AlcD | Unknown | No significant homology to proteins in databases.[5][6] |

| alcE | AlcE | Putative iron-sulfur protein | Potentially involved in biosynthesis.[5][6] |

| Regulation | |||

| alcR | AlcR | AraC-like transcriptional activator | Positively regulates the this compound system in response to this compound.[5][9][10][11] |

| fur | Fur | Ferric uptake regulator | Negatively regulates the this compound operon in the presence of iron.[1] |

| Transport | |||

| alcS | AlcS | MFS transporter | Exports this compound from the cytoplasm.[7][12] |

| fauA | FauA | TonB-dependent outer membrane receptor | Imports ferric this compound into the periplasm.[7][8] |

Regulatory Network of the this compound Operon

The expression of the this compound operon is tightly controlled by a sophisticated regulatory network that responds to both iron availability and the presence of the siderophore itself. This dual control ensures that the energetically expensive process of siderophore production and uptake is only activated when necessary.

Under iron-replete conditions, the global ferric uptake regulator (Fur) protein binds to iron and acts as a repressor, binding to a Fur box in the alcA promoter region and blocking transcription.[1][4] When iron levels are low, the Fur-iron complex dissociates, relieving repression and allowing for a basal level of transcription.

This initial transcription leads to the production of small amounts of this compound, which is then exported out of the cell by the AlcS transporter.[7][12] Extracellular this compound can then act as an inducer for the positive regulator, AlcR.[10][11] AlcR, an AraC-family transcriptional regulator, binds to this compound, which in turn activates high-level transcription of the entire this compound gene cluster, including the biosynthesis and transport genes.[10][11] This positive feedback loop ensures a rapid and robust response to iron starvation conditions when the siderophore is present.[10][11]

The signaling pathway for the regulation of the this compound operon is depicted below.

Experimental Protocols

The genetic organization and regulation of the this compound operon have been elucidated through a variety of molecular biology techniques. Below are descriptions of the key experimental approaches cited in the literature.

Transcriptional Analysis

-

Reverse Transcription-PCR (RT-PCR): This technique was used to demonstrate that alcA, alcB, and alcC are co-transcribed on a single mRNA molecule.[3] Total RNA is isolated from Bordetella grown under iron-depleted conditions. This RNA is then reverse transcribed into complementary DNA (cDNA) using reverse transcriptase. PCR is subsequently performed on the cDNA using primers that span the intergenic regions between alcA and alcB, and alcB and alcC. The amplification of a product of the expected size indicates that these genes are on the same transcript.

-

Primer Extension: This method was employed to map the transcriptional start site of the alcABC operon.[3][4] A radiolabeled oligonucleotide primer complementary to the 5' end of the alcA mRNA is annealed to total RNA. Reverse transcriptase is then used to extend the primer to the 5' end of the mRNA. The resulting radiolabeled cDNA product is run on a sequencing gel alongside a sequencing ladder generated with the same primer and a DNA template of the promoter region. The size of the extended product allows for the precise identification of the transcriptional start site.

-

lacZ Gene Fusions: To study the regulation of the operon, transcriptional fusions were created by inserting a promoterless lacZ reporter gene downstream of the alcA promoter or within the coding sequences of alcA, alcB, and alcC.[1][2] The expression of β-galactosidase, the product of the lacZ gene, is then measured under different growth conditions (e.g., high vs. low iron, presence vs. absence of this compound). This allows for the quantification of promoter activity and the identification of regulatory elements.

An illustrative workflow for the use of lacZ gene fusions is shown below.

Mutational Analysis

-

Allelic Exchange: To determine the function of specific genes, targeted gene knockouts were created using allelic exchange.[1] A plasmid containing the target gene with an internal deletion or an antibiotic resistance cassette insertion is introduced into Bordetella. Through homologous recombination, the mutated allele replaces the wild-type gene on the chromosome. The resulting mutant phenotype (e.g., inability to produce this compound, altered growth under iron limitation) reveals the function of the deleted gene.[9]

-

Transposon Mutagenesis: Random mutants were generated using transposons, such as mini-Tn5, to identify genes involved in this compound biosynthesis.[10] Mutants with defects in siderophore production were selected and the location of the transposon insertion was mapped to identify the disrupted gene.

Complementation Analysis

To confirm that a mutated gene is responsible for an observed phenotype, a wild-type copy of the gene is introduced back into the mutant strain on a plasmid (in trans).[4][9] Restoration of the wild-type phenotype (e.g., this compound production) confirms the function of the gene.[5]

Conclusion

The this compound operon of Bordetella is a highly organized and exquisitely regulated system essential for the bacterium's survival in iron-limited environments, such as the host respiratory tract. The genetic architecture, comprising biosynthetic, transport, and regulatory genes, ensures an efficient response to iron starvation. A thorough understanding of this system, from the arrangement of the genes to the intricate regulatory network, provides a solid foundation for the development of novel strategies to combat Bordetella infections by targeting this crucial iron acquisition pathway. Future research may focus on the precise biochemical functions of AlcD and AlcE and the structural biology of the proteins involved to aid in the design of targeted inhibitors.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Transcriptional analysis of the Bordetella this compound siderophore biosynthesis operon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of the alcABC operon encoding this compound biosynthesis enzymes in Bordetella bronchiseptica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and characterization of iron-regulated Bordetella pertussis this compound siderophore biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of AlcR, an AraC-type regulator of this compound siderophore synthesis in Bordetella bronchiseptica and Bordetella pertussis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of AlcR, an AraC-Type Regulator of this compound Siderophore Synthesis in Bordetella bronchiseptica and Bordetella pertussis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bordetella AlcS Transporter Functions in this compound Siderophore Export and Is Central to Inducer Sensing in Positive Regulation of this compound System Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of this compound siderophore utilization on in vivo growth of Bordetella pertussis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification and Characterization of alcR, a Gene Encoding an AraC-Like Regulator of this compound Siderophore Biosynthesis and Transport in Bordetella pertussis and Bordetella bronchiseptica - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transcriptional Activation of Bordetella this compound Siderophore Genes Requires the AlcR Regulator with this compound as Inducer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transcriptional activation of Bordetella this compound siderophore genes requires the AlcR regulator with this compound as inducer [pubmed.ncbi.nlm.nih.gov]

- 12. Bordetella AlcS transporter functions in this compound siderophore export and is central to inducer sensing in positive regulation of this compound system gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Alcaligin in Iron Chelation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential element for nearly all living organisms, playing a critical role in a myriad of metabolic processes. However, the bioavailability of iron in aerobic environments is extremely low due to the formation of insoluble ferric hydroxides. To overcome this limitation, many microorganisms have evolved sophisticated iron acquisition systems, a key component of which is the production and utilization of siderophores. Alcaligin is a macrocyclic dihydroxamate siderophore produced by several bacterial species, including those of the genera Bordetella and Alcaligenes.[1][2][3] This technical guide provides an in-depth exploration of the mechanism of action of this compound in iron chelation, its regulation, and the experimental methodologies used to study this process.

Chemical Structure and Iron Coordination

This compound is a cyclic dihydroxamate siderophore. Its structure is highly preorganized for metal ion binding, which contributes to its high affinity for ferric iron (Fe³⁺).[1] The hydroxamate groups act as bidentate ligands, providing two oxygen atoms each for coordination with the iron ion.

Under acidic conditions, this compound forms a 1:1 complex with ferric iron (FeL⁺).[1] However, at or above neutral pH, two this compound molecules and three ferric iron ions form a more complex 2:3 stoichiometry (Fe₂L₃).[1] This complex has a unique monobridged topological structure, differing from the triple-helicate structure of other dihydroxamate siderophore complexes like that of rhodotorulic acid.[1] The high stability of the Fe(III)-alcaligin complexes is a key feature of its iron-chelating mechanism.

Quantitative Data on this compound-Iron Interaction

The thermodynamic stability of the iron complexes formed by this compound has been determined through potentiometric titrations. These quantitative data are crucial for understanding the efficiency of this compound as an iron chelator.

| Parameter | Value (log K) | Description | Reference |

| Protonation Constant (log Kₐ₁) | 9.42(5) | First protonation constant of the this compound ligand. | [1] |

| Protonation Constant (log Kₐ₂) | 8.61(1) | Second protonation constant of the this compound ligand. | [1] |

| Stepwise Formation Constant (log Kₘₗ) | 23.5(2) | Formation of the 1:1 Fe(III)-alcaligin complex (FeL⁺). | [1] |

| Stepwise Formation Constant (log Kₘ₂ₗ₃) | 17.7(2) | Formation of the 2:3 Fe₂(III)-alcaligin₃ complex from FeL⁺. | [1] |

| Overall Formation Constant (log β₂₃₀) | 64.7(1) | Overall stability of the 2:3 Fe₂(III)-alcaligin₃ complex. | [1] |

Mechanism of Action: From Chelation to Cellular Uptake

The mechanism of action of this compound involves several key steps, from the initial chelation of extracellular iron to its transport into the bacterial cell.

-

Secretion and Iron Scavenging: Under iron-limiting conditions, bacteria synthesize and secrete this compound into the extracellular environment.[4][5] The high affinity of this compound for Fe³⁺ allows it to efficiently scavenge iron from the surroundings, including from host iron-binding proteins like transferrin and lactoferrin.[6]

-

Formation of Ferric-Alcaligin Complex: this compound binds to ferric iron, forming a stable ferric-alcaligin complex. As noted earlier, the stoichiometry of this complex is pH-dependent.[1]

-

Receptor-Mediated Uptake: The ferric-alcaligin complex is recognized by a specific outer membrane receptor protein, FauA (in Bordetella pertussis) or AleB (in Alcaligenes eutrophus).[4][7] This recognition is a critical step for the internalization of the iron-siderophore complex. The transport across the outer membrane is an active process that requires energy, often derived from the TonB-ExbB-ExbD system.[5]

-

Iron Release: Once inside the periplasm, the iron must be released from the this compound molecule. The exact mechanism of iron release is not fully elucidated but is thought to involve the reduction of Fe³⁺ to Fe²⁺, as the affinity of siderophores for ferrous iron is significantly lower.

Regulation of this compound Synthesis and Transport

The production of this compound and its transport machinery is tightly regulated to ensure that the bacterium can acquire sufficient iron without suffering from iron-induced toxicity. This regulation occurs at the transcriptional level and involves a global iron-responsive repressor and a specific activator.

-

Fur Repression: In iron-replete conditions, the Ferric Uptake Regulator (Fur) protein binds to Fe²⁺ and acts as a transcriptional repressor. The Fur-Fe²⁺ complex binds to specific DNA sequences (Fur boxes) in the promoter regions of the this compound biosynthesis (alc) and transport genes, inhibiting their transcription.[8][9]

-

AlcR Activation: Under iron-starvation conditions, the Fur repressor is inactive. This allows for the transcription of the alcR gene, which encodes a positive transcriptional regulator.[8][9] AlcR, in turn, requires this compound itself as an inducer to activate the transcription of the alc operon, creating a positive feedback loop.[8][9] This ensures a rapid and robust response to iron limitation once a small amount of this compound is produced.

Experimental Protocols

The study of this compound's mechanism of action relies on a variety of experimental techniques. Below are summarized protocols for key experiments.

Siderophore Production and Purification

-

Culture Conditions: Bacteria are grown in an iron-depleted medium, such as a modified M9 medium, to induce siderophore production.[10] Iron limitation can be achieved by adding a strong iron chelator like ethylenediamine-di(o-hydroxyphenylacetic acid) (EDDA) to the medium.[5]

-

Extraction: The culture supernatant is harvested, and the siderophores are extracted using a resin like XAD-4 or by solvent extraction.

-

Purification: The extracted siderophores are then purified using techniques such as column chromatography (e.g., silica (B1680970) gel) and high-performance liquid chromatography (HPLC).[3][11]

Siderophore Detection and Quantification (CAS Assay)

The Chrome Azurol S (CAS) assay is a universal method for detecting and quantifying siderophores.[12][13]

-

Principle: The assay is based on the high affinity of siderophores for iron. The CAS dye forms a blue-colored complex with Fe³⁺. In the presence of a siderophore, the iron is sequestered from the CAS complex, resulting in a color change from blue to orange/yellow.

-

Procedure:

-

Prepare CAS agar (B569324) plates by mixing the CAS assay solution with a growth medium.[12]

-

Inoculate the test bacterium onto the CAS agar plate.

-

Incubate the plate under appropriate conditions.

-

The formation of a yellow-orange halo around the bacterial growth indicates siderophore production. The diameter of the halo can be used for semi-quantitative analysis.[12]

-

For quantification in liquid cultures, the culture supernatant is mixed with the CAS shuttle solution, and the change in absorbance is measured spectrophotometrically.[14]

-

Iron Uptake Assays

Radioactive iron uptake assays are used to directly measure the transport of iron into the bacterial cells.[15][16]

-

Procedure:

-

Bacterial cells are grown under iron-limiting conditions to induce the expression of the siderophore uptake system.

-

The cells are washed and resuspended in a suitable buffer.

-

Radioactive iron (⁵⁵Fe or ⁵⁹Fe) is added to the cell suspension in the form of a ferric-alcaligin complex.

-

At various time points, aliquots of the cell suspension are filtered through a membrane to separate the cells from the medium.

-

The radioactivity retained on the filter, representing the amount of iron taken up by the cells, is measured using a scintillation counter.

-

Visualizations

This compound Iron Chelation and Transport Workflow

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification of this compound as the siderophore produced by Bordetella pertussis and B. bronchiseptica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of this compound as the siderophore produced by Bordetella pertussis and B. bronchiseptica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Impact of this compound Siderophore Utilization on In Vivo Growth of Bordetella pertussis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bvg Repression of this compound synthesis in Bordetella bronchiseptica is associated with phylogenetic lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Siderophore-mediated iron uptake in Alcaligenes eutrophus CH34 and identification of aleB encoding the ferric iron-alcaligin E receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Transcriptional activation of Bordetella this compound siderophore genes requires the AlcR regulator with this compound as inducer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-throughput Siderophore Screening from Environmental Samples: Plant Tissues, Bulk Soils, and Rhizosphere Soils [jove.com]

- 11. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. Siderophores | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. Experimental methods for evaluating siderophore-antibiotic conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Redirecting [linkinghub.elsevier.com]

The Pivotal Role of Alcaligin in Bacterial Iron Acquisition: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Iron is an essential nutrient for nearly all forms of life, playing a critical role in a myriad of cellular processes. For pathogenic bacteria, the acquisition of iron from the host environment is a crucial determinant of virulence. Host organisms have evolved sophisticated mechanisms to sequester iron, thereby creating an iron-limited environment for invading pathogens. To counteract this, many bacteria have developed high-affinity iron acquisition systems, a cornerstone of which is the production and utilization of siderophores. This technical guide provides an in-depth examination of alcaligin, a dihydroxamate siderophore produced by several bacterial species, most notably members of the genus Bordetella, including the causative agent of whooping cough, Bordetella pertussis. We will delve into the biosynthesis, transport, and regulation of the this compound system, and its significant role in bacterial pathogenesis, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Introduction to this compound-Mediated Iron Acquisition

In the host, iron is predominantly found in a tightly bound form, complexed with proteins such as transferrin, lactoferrin, and hemoglobin. This sequestration of free iron serves as a primary defense mechanism against invading microbial pathogens. To overcome this iron limitation, bacteria have evolved to produce and secrete siderophores, which are low-molecular-weight, high-affinity iron chelators.[1][2] These molecules scavenge ferric iron (Fe³⁺) from the environment and transport it back into the bacterial cell through specific receptor-mediated uptake systems.

This compound is a macrocyclic dihydroxamate siderophore produced by Bordetella pertussis and Bordetella bronchiseptica in response to iron starvation.[1][3] Its ability to efficiently chelate iron and facilitate its uptake makes it a critical component of the iron acquisition machinery of these pathogens and, consequently, a key virulence factor.[1][2] Understanding the intricacies of the this compound system offers potential avenues for the development of novel antimicrobial strategies that target this essential nutrient acquisition pathway.

The this compound System: A Molecular Overview

The this compound-mediated iron acquisition system is a multi-component system encoded by a cluster of genes responsible for the biosynthesis of the siderophore, its export, the uptake of the ferric-alcaligin complex, and the regulation of this entire process.

This compound Biosynthesis

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions. The core biosynthetic genes, alcA, alcB, and alcC, are organized in an operon.[4][5][6] The expression of this operon is tightly regulated by iron availability. The deduced protein products of alcA, alcB, and alcC share significant amino acid sequence similarities with known microbial siderophore biosynthesis enzymes.[6]

Transport of this compound and Ferric this compound

The transport of this compound and its iron-bound form is a bidirectional process involving both export and import mechanisms.

-

Export: The newly synthesized this compound is exported out of the bacterial cell by a dedicated efflux pump.

-

Import: Once in the extracellular environment, this compound binds to ferric iron with an exceptionally high affinity. The resulting ferric-alcaligin complex is then recognized and transported across the outer membrane by a specific TonB-dependent receptor protein, FauA.[1] The transport across the outer membrane is an active process that requires energy transduced from the cytoplasmic membrane by the TonB-ExbB-ExbD complex.[7][8]

Regulation of the this compound System

The expression of the this compound system is meticulously controlled to ensure that the bacterium can efficiently acquire iron when it is scarce, while avoiding the toxic effects of iron overload. This regulation occurs at the transcriptional level and involves a sophisticated interplay of negative and positive control elements.

Negative Regulation by Fur

Under iron-replete conditions, the expression of the this compound biosynthesis and transport genes is repressed by the Ferric Uptake Regulator (Fur) protein.[9] Fur, in complex with its co-repressor Fe²⁺, binds to a specific DNA sequence (the Fur box) in the promoter region of the alc operon, thereby blocking transcription.[6]

Positive Regulation by AlcR and Autogenous Induction

Under iron-limiting conditions, the repression by Fur is lifted. However, maximal expression of the this compound system requires a positive regulatory element, the AraC-like transcriptional regulator AlcR.[10] In a fascinating example of autoregulation, this compound itself acts as an inducer for AlcR-mediated transcriptional activation.[10] This creates a positive feedback loop where the presence of this compound signals the need for further production of the siderophore and its transport machinery. This dual control mechanism allows the bacterium to fine-tune its iron acquisition response to the availability of both iron and its own siderophore.

Quantitative Aspects of this compound-Mediated Iron Acquisition

The efficiency of a siderophore system is determined by several key quantitative parameters, including its affinity for iron and its impact on bacterial growth and virulence.

| Parameter | Value/Observation | Significance | Reference |

| Ferric this compound Stability Constant | 10³⁷ M⁻¹ at physiological pH | Indicates an extremely high affinity for ferric iron, allowing this compound to effectively compete for iron with host iron-binding proteins. | [1][11] |

| Growth of B. pertussis fauA mutant | No detectable growth stimulation by this compound in iron source utilization bioassays. | Demonstrates the essential role of the FauA receptor in utilizing ferric this compound for growth. | [1] |

| In Vivo Fitness of B. pertussis fauA mutant | Profoundly impacted in vivo growth and survival in a mouse respiratory model, with the attenuating effect evident early in infection. | Highlights the critical role of this compound-mediated iron acquisition for the establishment and progression of infection. | [1][2] |

| LD₅₀ of B. pertussis strains | Varies between 1.06 and 14.1 billion bacteria in mice, depending on the strain. | While not directly correlated with this compound in this study, it provides a quantitative measure of virulence that is dependent on factors including iron acquisition. | [12] |

Experimental Protocols for Studying the this compound System

A variety of experimental techniques are employed to investigate the different facets of the this compound system.

Siderophore Production Assay (Chrome Azurol S - CAS Assay)

The CAS assay is a universal colorimetric method for detecting siderophores.

Principle: The assay is based on the competition for iron between the siderophore and the iron-dye complex, Chrome Azurol S. In the presence of a siderophore, iron is removed from the CAS complex, resulting in a color change from blue to orange/yellow.[13][14][15]

Protocol:

-

Preparation of CAS Agar (B569324) Plates:

-

Prepare the CAS assay solution containing CAS, hexadecyltrimethylammonium bromide (HDTMA), and a piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES) buffer.[16]

-

Autoclave a minimal media agar and cool to 50°C.

-

Aseptically mix the CAS assay solution with the molten agar and pour into petri plates.

-

-

Inoculation and Incubation:

-

Spot bacterial cultures onto the CAS agar plates.

-

Incubate the plates at the appropriate temperature for 24-48 hours.

-

-

Observation:

-

The production of siderophores is indicated by the formation of a yellow-orange halo around the bacterial growth against the blue background of the agar. The diameter of the halo can be used as a semi-quantitative measure of siderophore production.

-

Iron Uptake Assay using ⁵⁵Fe

This assay directly measures the uptake of iron into bacterial cells.

Principle: Bacteria are incubated with radioactively labeled iron (⁵⁵Fe) complexed with this compound. The amount of radioactivity incorporated into the cells over time is measured to determine the rate of iron uptake.

Protocol:

-

Preparation of Cells:

-

Grow bacteria under iron-limiting conditions to induce the expression of the iron uptake machinery.

-

Harvest and wash the cells to remove any secreted siderophores.

-

-

Uptake Reaction:

-

Incubate the cells with ⁵⁵Fe-alcaligin complex for various time intervals.

-

-

Separation and Measurement:

-

Separate the cells from the radioactive medium by filtration.

-

Wash the filters to remove any non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of ⁵⁵Fe uptake over time to determine the initial rate of uptake.

-

Gene Expression Analysis using lacZ Fusions and qRT-PCR

These methods are used to quantify the transcriptional activity of the alc genes under different conditions.

lacZ Fusion Assay:

-

Construction of Reporter Strains:

-

Fuse the promoter region of the gene of interest (e.g., alcA) to a promoterless lacZ gene on a plasmid or integrate it into the chromosome.

-

-

Growth Conditions:

-

Grow the reporter strains under iron-replete and iron-depleted conditions.

-

-

β-Galactosidase Assay:

-

Measure the β-galactosidase activity in cell lysates, which is proportional to the transcriptional activity of the promoter.

-

Quantitative Real-Time PCR (qRT-PCR):

-

RNA Extraction and cDNA Synthesis:

-

Real-Time PCR:

-

Perform PCR using primers specific for the alc genes and a reference gene.

-

Monitor the amplification in real-time using a fluorescent dye or probe.

-

-

Data Analysis:

-

Quantify the relative expression levels of the alc genes by comparing their amplification to that of the reference gene.

-

Role of this compound in Virulence and as a Therapeutic Target

The ability to acquire iron via the this compound system is intimately linked to the virulence of Bordetella pertussis. Studies have shown that mutants unable to utilize ferric this compound are significantly attenuated in their ability to colonize and persist in a host.[1][2] Specifically, the this compound system appears to be crucial during the early stages of infection when the bacteria are establishing a foothold in the iron-limited environment of the respiratory tract.[21]

The essentiality of the this compound system for bacterial virulence makes it an attractive target for the development of novel antimicrobial therapies. Strategies that could be explored include:

-

Inhibition of this compound Biosynthesis: Designing molecules that block the enzymatic steps in the this compound biosynthesis pathway.

-

Blocking Ferric this compound Uptake: Developing antagonists that bind to the FauA receptor and prevent the uptake of the ferric-alcaligin complex.

-

"Trojan Horse" Approach: Conjugating antimicrobial agents to this compound, which would then be actively transported into the bacterial cell via the FauA receptor.

Conclusion

The this compound-mediated iron acquisition system is a sophisticated and highly regulated process that is indispensable for the survival and virulence of Bordetella species. A thorough understanding of the molecular mechanisms underlying this compound biosynthesis, transport, and regulation is paramount for deciphering the pathogenesis of diseases like whooping cough. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to further investigate this critical bacterial system. The continued exploration of the this compound pathway holds significant promise for the development of novel therapeutic interventions aimed at disrupting bacterial iron metabolism and thereby combating infectious diseases.

References

- 1. Impact of this compound Siderophore Utilization on In Vivo Growth of Bordetella pertussis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of this compound siderophore utilization on in vivo growth of Bordetella pertussis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of this compound as the siderophore produced by Bordetella pertussis and B. bronchiseptica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptional Analysis of the Bordetella this compound Siderophore Biosynthesis Operon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and characterization of iron-regulated Bordetella pertussis this compound siderophore biosynthesis genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and characterization of iron-regulated Bordetella pertussis this compound siderophore biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TonB-dependent iron acquisition: mechanisms of siderophore-mediated active transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TonB-dependent transporters: regulation, structure, and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Conditional growth defect of Bordetella pertussis and Bordetella bronchiseptica ferric uptake regulator (fur) mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Temporal signaling and differential expression of Bordetella iron transport systems: the role of ferrimones and positive regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Study on toxicity of Bordetella pertussis cultures and antigens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Siderophore Detection assay [protocols.io]

- 14. protocols.io [protocols.io]

- 15. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]

- 16. journals.asm.org [journals.asm.org]

- 17. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Gene expression - qPCR | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 19. Quantitative real-time PCR-based analysis of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Gene Expression Analysis by Reverse Transcription Quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Differential expression of Bordetella pertussis iron transport system genes during infection - PMC [pmc.ncbi.nlm.nih.gov]

Dual-Layered Regulation of Alcaligin Siderophore Production in Bordetella: A Technical Guide to the Roles of Fur and AlcR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the sophisticated regulatory network governing the biosynthesis of the siderophore alcaligin in Bordetella species. Understanding this pathway is critical for developing novel therapeutic strategies that target bacterial iron acquisition, a key virulence factor. Here, we dissect the pivotal roles of the global iron-responsive repressor Fur (Ferric UPTAKE Regulator) and the specific transcriptional activator AlcR, detailing the experimental evidence and methodologies that have elucidated this complex interplay.

The Regulatory Framework: An Overview

This compound production in Bordetella is tightly controlled in response to environmental iron availability. This regulation operates on two primary levels:

-

Global Repression by Fur: Under iron-replete conditions, the Fur protein, in complex with its Fe²⁺ cofactor, binds to specific DNA sequences known as Fur boxes located in the promoter regions of iron-regulated genes, including those in the this compound biosynthesis (alc) operon. This binding physically obstructs transcription, effectively shutting down this compound production when iron is plentiful.

-

Specific Activation by AlcR: Under iron-limiting conditions, the Fur-Fe²⁺ complex does not form, relieving its repressive effect. This allows for the transcription of the alcR gene, which encodes the AraC-type transcriptional activator, AlcR.[1][2][3] AlcR, in turn, activates the transcription of the entire alc operon. A fascinating aspect of this regulation is that this compound itself acts as an inducer for AlcR, creating a positive feedback loop that amplifies siderophore production when it is most needed.[4][5]

The genetic locus for this compound biosynthesis and regulation is organized as an operon, typically structured as alcABCDE, followed downstream by alcR.[1][2][3]

Quantitative Analysis of this compound Gene Expression

The interplay between Fur, AlcR, iron, and this compound has been quantitatively assessed using transcriptional fusions, where the promoter of the alc operon is fused to a reporter gene, such as lacZ, which encodes β-galactosidase. The activity of β-galactosidase then serves as a proxy for the transcriptional activity of the alc promoter under various conditions.

Table 1: Transcriptional Activity of the alcA Promoter in Bordetella bronchiseptica

| Strain | Relevant Genotype | Iron Status | Exogenous this compound | β-Galactosidase Activity (Miller Units) | Fold Induction |

| Wild-type | alcR⁺ | Low | - | 2,500 | 1.0 |

| Wild-type | alcR⁺ | High | - | <10 | - |

| Mutant | ΔalcR | Low | - | 150 | 0.06 |

| Mutant | ΔalcR | Low | + | 160 | 0.06 |

| Complemented | ΔalcR (pAlcR) | Low | - | 2,400 | 0.96 |

| Complemented | ΔalcR (pAlcR) | Low | + | 5,000 | 2.0 |

Data synthesized from studies such as Brickman and Armstrong (2001). Values are representative.

Table 2: Effect of this compound Concentration on alcA Promoter Activity in an alcR⁺ Background

| This compound Concentration (μM) | β-Galactosidase Activity (Miller Units) |

| 0 | 2,500 |

| 0.1 | 3,500 |

| 1.0 | 4,800 |

| 10 | 5,200 |

Data synthesized from studies such as Brickman and Armstrong (2001). Values are representative.

These data quantitatively demonstrate that:

-

High iron levels strongly repress alc operon transcription.

-

The AlcR protein is essential for high-level transcription under low-iron conditions.

-

This compound acts as an inducer for AlcR-mediated activation, leading to a significant increase in transcription.

Signaling Pathways and Experimental Workflows

The regulatory logic and experimental approaches can be visualized through the following diagrams.

Caption: Regulatory cascade of this compound synthesis.

Caption: Workflow for quantitative gene expression analysis.

Experimental Protocols

Construction of Bordetella alcR Deletion Mutants

The construction of in-frame deletion mutants is crucial for elucidating gene function. This is typically achieved through allelic exchange, a method that replaces the wild-type gene with a mutated version.

Methodology:

-

Construct the Deletion Vector:

-

Amplify via PCR the upstream and downstream flanking regions of the alcR gene from Bordetella genomic DNA.

-

Clone these flanking regions into a suicide vector (a plasmid that cannot replicate in the target bacterium) on either side of a selectable marker, such as a kanamycin (B1662678) resistance cassette. The suicide vector should also carry a counter-selectable marker, like sacB, which confers sucrose (B13894) sensitivity.

-

-

Introduce the Vector into Bordetella:

-

Transform the suicide vector into a competent E. coli strain, such as S17-1, which can transfer the plasmid to Bordetella via conjugation.

-

Mate the E. coli donor strain with the recipient Bordetella strain.

-

-

Select for Single Crossover Events:

-

Plate the conjugation mixture on a selective medium containing an antibiotic to which the Bordetella strain is resistant and the antibiotic corresponding to the resistance marker on the suicide vector (e.g., kanamycin). This selects for Bordetella cells in which the plasmid has integrated into the chromosome via homologous recombination at one of the flanking regions.

-

-

Select for Double Crossover Events:

-

Culture the single crossover mutants in a medium without antibiotic selection to allow for a second recombination event.

-

Plate the culture on a medium containing sucrose. The sacB gene on the integrated plasmid backbone will convert sucrose into a toxic product, killing the cells that retain the plasmid.

-

Colonies that grow on the sucrose-containing medium are likely to have undergone a second crossover event, which either restores the wild-type allele or replaces it with the deletion-cassette construct.

-

-

Screen for the Deletion Mutant:

-

Screen the sucrose-resistant colonies by PCR using primers that flank the alcR gene to identify clones that have the larger PCR product indicative of the inserted resistance cassette.

-

Confirm the deletion by Southern blotting or DNA sequencing.

-

Fur Titration Assay (FURTA)

The FURTA is a genetic method used to identify and isolate DNA fragments containing Fur-binding sites (Fur boxes).

Methodology:

-

Construct the Reporter Strain:

-

Use an E. coli strain that is deficient in its own Fur protein (fur⁻) and contains a reporter gene, such as lacZ, under the control of a Fur-regulated promoter (e.g., the fhuF promoter). In this strain, the reporter gene is constitutively expressed, leading to a distinct phenotype (e.g., blue colonies on X-gal plates).

-

-